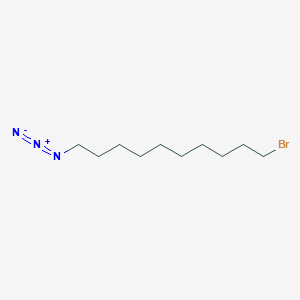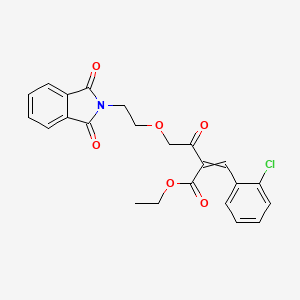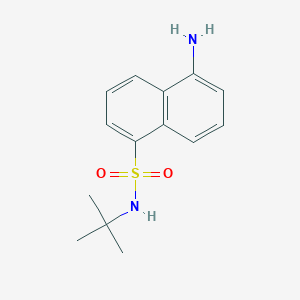
1-Azido-10-bromo-decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azido-10-bromo-decane is an organic compound with the molecular formula C10H20BrN3 It is a member of the azidoalkane family, characterized by the presence of both an azido group (-N3) and a bromo group (-Br) attached to a decane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Azido-10-bromo-decane can be synthesized through a multi-step process starting from decane. One common method involves the bromination of decane to form 1-bromodecane, followed by the substitution of the bromine atom with an azido group. This can be achieved by reacting 1-bromodecane with sodium azide (NaN3) in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Analyse Des Réactions Chimiques
Types of Reactions
1-Azido-10-bromo-decane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for the substitution of the bromine atom with an azido group.
Dimethyl Sulfoxide (DMSO): A common solvent for the substitution reaction.
Alkynes: React with the azido group in cycloaddition reactions.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the azido group to an amine.
Major Products
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Amines: Formed from the reduction of the azido group.
Applications De Recherche Scientifique
1-Azido-10-bromo-decane has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-azido-10-bromo-decane primarily involves its reactivity due to the presence of the azido and bromo groups The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole ringsThese reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromodecane: Similar in structure but lacks the azido group.
1-Azido-decane: Similar in structure but lacks the bromo group. It can participate in cycloaddition reactions but has different reactivity compared to 1-azido-10-bromo-decane.
Uniqueness
This compound is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C10H20BrN3 |
|---|---|
Poids moléculaire |
262.19 g/mol |
Nom IUPAC |
1-azido-10-bromodecane |
InChI |
InChI=1S/C10H20BrN3/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-10H2 |
Clé InChI |
ZCTQLQPACJNJRC-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCBr)CCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
![8-[(3-bromopropyl)sulfanyl]-3-methyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14089673.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(2-hydroxyethyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089685.png)
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)
![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)

![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089716.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)

![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)
![6-hydroxy-3-methyl-7-octyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14089732.png)
![2-(1,3-Benzothiazol-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089733.png)
